6-Hydroxy Bromantane-d5 6-Hydroxy Bromantane-d5
Brand Name: Vulcanchem
CAS No.: 1794941-97-1
VCID: VC0128663
InChI:
SMILES:
Molecular Formula: C₁₆H₁₅D₅BrNO
Molecular Weight: 327.27

6-Hydroxy Bromantane-d5

CAS No.: 1794941-97-1

Cat. No.: VC0128663

Molecular Formula: C₁₆H₁₅D₅BrNO

Molecular Weight: 327.27

* For research use only. Not for human or veterinary use.

6-Hydroxy Bromantane-d5 - 1794941-97-1

Specification

CAS No. 1794941-97-1
Molecular Formula C₁₆H₁₅D₅BrNO
Molecular Weight 327.27

Introduction

Chemical Identity and Structural Characteristics

6-Hydroxy Bromantane-d5 is a tricyclic adamantane derivative featuring a deuterated para-bromophenyl group. The substitution of five hydrogen atoms with deuterium at the 4-bromoaniline moiety distinguishes it from its non-deuterated counterpart, 6-Hydroxy Bromantane (CAS 1007310-57-7) . Key structural attributes include:

  • IUPAC Name: 6-[(4-Bromophenyl-d₅)amino]tricyclo[3.3.1.1³,⁷]decan-2-ol

  • SMILES: [2H]C1=C([2H])C(=C([2H])C(=C1Br)[2H])N[C@H]2C3CC4CC([C@@H]2C[C@H]3O)C4[2H]C1=C([2H])C(=C([2H])C(=C1Br)[2H])N[C@H]2C3CC4CC([C@@H]2C[C@H]3O)C4

  • InChI Key: VALMSWJHKMROEO-UHFFFAOYSA-N

The adamantane backbone confers rigidity and lipophilicity, while the hydroxyl group at position 2 and brominated aromatic ring enhance polarity, enabling interactions with biological membranes and enzymatic active sites . Deuterium substitution at the phenyl ring alters bond dissociation energies (C-D\text{C-D} vs. C-H\text{C-H}), which slows oxidative metabolism and improves metabolic stability in pharmacokinetic studies .

Table 1: Molecular Properties of 6-Hydroxy Bromantane-d5

PropertyValue/DescriptionSource
Molecular FormulaC16H15D5BrNO\text{C}_{16}\text{H}_{15}\text{D}_5\text{BrNO}
Molecular Weight327.27 g/mol
CAS Number1794941-97-1
Parent CompoundBromantane (CAS 1794737-27-1)
Deuterium Positions4-Bromophenyl ring (5 deuterium atoms)
Storage Conditions2–8°C (refrigerated)

Synthesis and Isotopic Labeling

The synthesis of 6-Hydroxy Bromantane-d5 involves catalytic deuteration of the protiated precursor, 6-Hydroxy Bromantane. Industrial-scale production employs deuterium gas (D2\text{D}_2) under high-pressure hydrogenation conditions, selectively replacing hydrogens at the para-bromophenyl group . Purification is achieved via reversed-phase chromatography, ensuring >98% isotopic enrichment . Critical reaction parameters include:

  • Catalyst: Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂)

  • Solvent: Deuterated dimethylformamide (DMF-d₇)

  • Temperature: 80–100°C

  • Pressure: 3–5 bar D2\text{D}_2 gas

Deuterium incorporation is verified using 2H^2\text{H}-NMR and high-resolution mass spectrometry (HRMS), with characteristic shifts in molecular ion clusters (e.g., m/z+5m/z +5 for D5\text{D}_5-labeling) .

Analytical Applications in Pharmacokinetic Research

Role as an Internal Standard

As a stable isotope-labeled internal standard, 6-Hydroxy Bromantane-d5 minimizes matrix effects in bioanalytical assays. Its near-identical chemical behavior to the protiated form ensures accurate quantification of Bromantane and its metabolites in plasma, urine, and cerebrospinal fluid . For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilize this compound to correct for ion suppression/enhancement, achieving limits of quantification (LOQ) ≤1 ng/mL .

Metabolic Profiling

Bromantane undergoes hepatic metabolism via cytochrome P450 (CYP450) enzymes, primarily forming 6-Hydroxy Bromantane as a major metabolite . The deuterated analog allows researchers to track metabolic pathways and assess deuterium kinetic isotope effects (DKIE), which reduce metabolic clearance rates by 2–3 fold due to stronger C-D\text{C-D} bonds . Comparative studies in liver microsomes show a 40% decrease in VmaxV_{\text{max}} for the deuterated metabolite, confirming enhanced stability .

Table 2: Key Applications in Research

ApplicationMethodologyOutcomeSource
Drug QuantificationLC-MS/MS with D5\text{D}_5-ISLOQ: 0.1 ng/mL; RSD <5%
Metabolic StabilityIncubation with CYP3A4/2D6t1/2t_{1/2}: 12.5 h (vs. 8.2 h)
Photostability TestingHPLC-UV under UV-Vis irradiation95% parent compound retained at 24h

Comparative Analysis with Non-Deuterated Analog

Table 3: Deuterated vs. Protiated Forms

Parameter6-Hydroxy Bromantane-d56-Hydroxy Bromantane
Molecular Weight327.27 g/mol322.24 g/mol
Metabolic t1/2t_{1/2}12.5 h8.2 h
LC-MS Retention Time4.2 min4.5 min
Cost (per 10 mg)$450–600$200–300

Deuterium labeling increases molecular weight by 5 Da and reduces hydrophobicity, slightly shortening chromatographic retention times . The higher cost reflects isotopic enrichment processes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator